Sodium 3-chlorosulphanilate is an important chemical compound with the molecular formula and a CAS number of 84000-87-3. It is classified as a sulphonamide derivative, which are compounds containing a sulfonamide functional group. This compound is primarily used in various scientific applications, particularly in the fields of chemistry and pharmaceuticals.
The compound falls under the category of sulfonamides and is recognized for its antibacterial properties. It is also classified based on its functional groups, which include a chlorinated aromatic ring and a sulfonate group, making it relevant in both organic synthesis and medicinal chemistry.
The synthesis of sodium 3-chlorosulphanilate generally involves the following steps:
The synthesis can be optimized by controlling reaction parameters such as temperature, concentration of reactants, and reaction time to improve yield and purity. A typical reaction might involve heating the mixture under reflux conditions to ensure complete chlorination and subsequent purification steps such as recrystallization.
The molecular structure of sodium 3-chlorosulphanilate features a benzene ring substituted with a chlorine atom and a sulfonamide group. The structural representation can be described using the SMILES notation: O.S(=O)(=O)C(C1=CC(=C(C=C1)Cl)N)O[Na+].
Sodium 3-chlorosulphanilate can participate in various chemical reactions, including:
The reactivity of sodium 3-chlorosulphanilate is influenced by its electron-withdrawing chlorine substituent, which enhances its electrophilic character.
Sodium 3-chlorosulphanilate exhibits antibacterial activity through the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), it competes for binding sites on the enzyme, thus disrupting folate metabolism essential for bacterial growth.
Studies indicate that compounds like sodium 3-chlorosulphanilate show varying degrees of potency against different bacterial strains, making them valuable in medicinal applications.
Sodium 3-chlorosulphanilate has several scientific uses:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1